molecular formula C12H9NO B1298859 4-(Pyridin-4-yl)benzaldehyde CAS No. 99163-12-9

4-(Pyridin-4-yl)benzaldehyde

Cat. No.: B1298859
CAS No.: 99163-12-9
M. Wt: 183.21 g/mol
InChI Key: MBJXDIYHLGBQOT-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H9NO. It consists of a benzaldehyde moiety substituted with a pyridine ring at the para position. This compound is known for its reactivity and selectivity in various chemical reactions due to the presence of both the pyridine and benzaldehyde functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Pyridin-4-yl)benzaldehyde can be synthesized through the reaction of pyridine with benzaldehyde. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . Another method involves the use of 4-bromopyridine and 4-formylphenylboronic acid in a Suzuki coupling reaction .

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki coupling reactions due to their efficiency and high yield. The reaction is carried out in the presence of a palladium catalyst and a base in an inert atmosphere .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 4-(Pyridin-4-yl)benzoic acid.

    Reduction: It can be reduced to 4-(Pyridin-4-yl)benzyl alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products:

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 4-(2-Pyridyl)benzaldehyde
  • 4-(3-Pyridyl)benzaldehyde
  • 4-(4-Pyridyl)benzoic acid

Comparison: 4-(Pyridin-4-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its isomers, it exhibits different physical and chemical properties, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

4-pyridin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJXDIYHLGBQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348662
Record name 4-(Pyridin-4-yl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99163-12-9
Record name 4-(Pyridin-4-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-4-yl)benzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 6.93 g of 4-bromobenzaldehyde dimethyl acetal in 40 ml of tetrahydrofuran was dropwise added to a mixture comprising 0.80 g of magnesium powder, a catalytic amount of iodine and 10 ml of tetrahydrofuran under stirring at a temperature in the bulk of 40° to 50° C. in a nitrogen atmosphere to prepare a Grignard reagent. This Grignard reagent was dropwise added to a solution of 4.46 g of 4-bromopyridine and 0.4 g of bis(1,3-diphenylphosphinopropane)nickel (II) chloride in 100 ml of tetrahydrofuran at a room temperature in a nitrogen atmosphere. The obtained mixture was refluxed for 4 hours and allowed to cool to a room temperature, followed by the addition of water. The obtained mixture was distilled to remove the tetrahydrofuran. Ethyl acetate was added to the residue. The obtained mixture was extracted with dilute hydrochloric acid thrice. The extracts were combined, allowed to stand for a short time, made alkaline with concentrated aqueous ammonia and extracted with chloroform. The extract was dried over anhydrous magnesium sulfate and distilled to remove the solvent. The residue was purified by silica gel column chromatography (solvent: chloroform/methanol) to obtain 3.28 g of the title compound as a pale yellow crystal (yield: 64%).
Name
Quantity
0 (± 1) mol
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solvent
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6.93 g
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reactant
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0.8 g
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reactant
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40 mL
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solvent
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0 (± 1) mol
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10 mL
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[Compound]
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Grignard reagent
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[Compound]
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Grignard reagent
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4.46 g
Type
reactant
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[Compound]
Name
bis(1,3-diphenylphosphinopropane)nickel (II) chloride
Quantity
0.4 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
64%

Synthesis routes and methods II

Procedure details

This aldehyde was prepared using the procedure for 4-pyridin-2-yl-benzaldehyde in Example 126 from 4-bromopyridine hydrochloride, triethylamine and 4-formylboronic acid to give a yellow crystalline solid (51%): mp=90-91° C.; Rf=0.08 (30% EtOAc/hexanes); IR (KBr) 1697, 1595, 1214, 1169, 801 cm−1; 1H NMR (CDCl3) δ 7.74 (d, 2H, J=5.8 Hz), 7.84 (d, 2H, J=8.3 Hz), 8.05 (d, 2H, J=8.1 Hz), 8.77-8.78 (m, 2H), 10.11 (s, 1H). LRMS 184 (M+H).
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[Compound]
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4-formylboronic acid
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Yield
51%

Synthesis routes and methods III

Procedure details

To a cooled (−78° C.) solution of oxalyl chloride in CH2Cl2 (15 mL, 1M) is added, dropwise, DMSO (3 mL). The resulting solution is stirred for 5 minutes then a solution of 4-[pyridin-4-yl]-benzyl alcohol (2.80 g, 15 mmol) (reference example 13a) in CH2Cl2/DMSO (27 mL, 3:1 CH2Cl2/DMSO) is added dropwise. The resulting mixture is stirred 5 minutes then Et3N added (15 mL, 108 mmol) in one portion. The cold bath is removed and stirring continued for 15 minutes. The reaction mixture is then diluted with ethyl acetate, washed with water and then brine, dried over MgSO4 and concentrated. The crude, orange solid product is used without further purification.
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15 mL
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Reaction Step One
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Quantity
3 mL
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reactant
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2.8 g
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reactant
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CH2Cl2 DMSO
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27 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural features of 4-(pyridin-4-yl)benzaldehyde make it suitable for constructing coordination polymers?

A1: this compound possesses two key structural features that make it a desirable ligand for coordination polymer synthesis:

  • The aldehyde oxygen: While less common than the pyridine nitrogen, the aldehyde oxygen can also participate in coordination, leading to diverse coordination modes and potentially influencing the dimensionality of the resulting framework. []

Q2: How does the choice of metal ion affect the structure and properties of coordination polymers containing this compound?

A2: Research demonstrates that the metal ion plays a crucial role in dictating both the structure and properties of coordination polymers derived from this compound. For instance:

  • Copper(II) and Cobalt(II) complexes: These metal ions, with their preference for octahedral or distorted octahedral geometries, yielded 3D interpenetrated frameworks with large channels. [] These channels, a direct consequence of the structural arrangement, are thought to be responsible for the observed selective adsorption of Congo Red dye. []
  • Zinc(II) complex: This complex adopted a 2D layered structure, likely due to the Zn(II) ion's preference for tetrahedral coordination. Interestingly, this complex exhibited strong luminescence and functioned as a sensitive and selective sensor for nitrofuran antibiotics. []

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